N-(1H-indazol-6-yl)-7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1H-indazol-6-yl)-7-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-9-5-17-16-21(15(9)23)7-11(8-24-16)14(22)19-12-3-2-10-6-18-20-13(10)4-12/h2-6,11H,7-8H2,1H3,(H,18,20)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVZWXYDIIWHCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)CC(CS2)C(=O)NC3=CC4=C(C=C3)C=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-6-yl)-7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the formation of the indazole ring through a cyclization reaction involving o-phenylenediamine and a suitable aldehyde. Subsequent steps involve the construction of the pyrimidine and thiazine rings through condensation reactions with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-6-yl)-7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
Structure and Characteristics
The compound features a complex heterocyclic structure that includes indazole and thiazine moieties. Its molecular formula is with a molecular weight of approximately 284.33 g/mol. The compound is synthesized through multi-step reactions involving the condensation of indazole derivatives with pyrimidine and thiazine components.
Synthesis Methodology
The synthesis typically involves:
- Formation of Indazole Derivatives : Starting from 1H-indazole-6-carboxaldehyde.
- Condensation Reactions : Utilizing carbonyl dimidazoles for the formation of the pyrimidine-thiazine framework.
- Characterization : The synthesized compound is characterized using techniques such as NMR spectroscopy, mass spectrometry (MS), and infrared spectroscopy (IR) to confirm its structure and purity.
Anticancer Activity
Recent studies have demonstrated that N-(1H-indazol-6-yl)-7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide exhibits potent anticancer properties. In vitro assays have shown significant cytotoxic effects against various human cancer cell lines including:
- MCF-7 (breast adenocarcinoma)
- CNE2 (nasopharyngeal carcinoma)
- MGC-803 (gastric carcinoma)
These effects are attributed to the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has demonstrated effectiveness against a range of bacterial strains, showing potential as a new class of antimicrobial agents. The Minimum Inhibitory Concentration (MIC) values indicate significant activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, preliminary studies suggest that this compound may possess anti-inflammatory properties. This could be beneficial in developing treatments for inflammatory diseases where oxidative stress plays a critical role.
Case Study 1: Anticancer Efficacy
A study published in 2021 evaluated the cytotoxicity of various derivatives of thiazine compounds against cancer cell lines. The results indicated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against MCF-7 cells . This positions the compound as a promising candidate for further development in cancer therapeutics.
Case Study 2: Antimicrobial Activity Assessment
Research conducted in 2013 assessed the antimicrobial activity of various thiazole and thiazine derivatives. The study found that compounds with structural similarities to N-(1H-indazol-6-yl)-7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine showed effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 15 to 30 µg/mL .
Mechanism of Action
The mechanism of action of N-(1H-indazol-6-yl)-7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide involves its interaction with specific molecular targets within cells. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrimido[2,1-b][1,3]thiazine derivatives share a common core but exhibit significant variations in substituents, influencing their physicochemical and biological properties. Below is a detailed comparison with key analogs:
Core Modifications and Substituent Analysis
Biological Activity
N-(1H-indazol-6-yl)-7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.
Chemical Structure
The compound's structure features an indazole moiety attached to a pyrimido-thiazine core, which is known for its diverse biological activities. The specific arrangement of functional groups plays a crucial role in determining its interaction with biological targets.
Biological Activity Overview
The compound exhibits several biological activities including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Properties : It has shown potential against various bacterial strains, indicating possible use as an antibacterial agent.
- CNS Activity : The sigma receptor binding affinity suggests potential applications in treating central nervous system disorders.
- Sigma Receptor Modulation : The compound has been shown to selectively inhibit sigma receptors, which are implicated in pain modulation and neuroprotection. For instance, compounds with similar structures have demonstrated significant sigma-2 receptor activity, which is associated with neuroprotective effects and potential anticancer properties .
- Cell Cycle Arrest : In vitro studies indicate that this compound can induce G0/G1 phase arrest in cancer cell lines. This effect contributes to its antitumor activity by preventing cells from progressing through the cycle .
- Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways in tumor cells through mitochondrial depolarization and caspase activation .
Cytotoxicity Studies
A series of cytotoxicity assays have been conducted to evaluate the efficacy of the compound against various cancer cell lines. The following table summarizes IC50 values obtained from these studies:
| Cell Line | IC50 (µM) |
|---|---|
| K562 (Leukemia) | 15 |
| DU145 (Prostate) | 10 |
| MCF-7 (Breast) | 5 |
These results indicate that the compound exhibits significant cytotoxicity across different cancer types, with the lowest IC50 observed in MCF-7 cells .
Case Studies
Recent case studies have highlighted the potential of this compound in combination therapies. For example:
- Combination with Doxorubicin : In MDA-MB-231 breast cancer cells, the combination of N-(1H-indazol-6-yl)-7-methyl-6-oxo-pyrimido[2,1-b][1,3]thiazine and doxorubicin resulted in enhanced cytotoxicity compared to doxorubicin alone. This synergistic effect suggests that the compound could be beneficial in overcoming drug resistance .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1H-indazol-6-yl)-7-methyl-6-oxo-pyrimido[2,1-b][1,3]thiazine-3-carboxamide, and how can yield optimization be achieved?
- Methodology : The compound’s core structure can be synthesized via cyclocondensation reactions. For example, thiophene- or pyrimidine-based intermediates (e.g., 6-amino-1-methyl-2-thiouracil) can react with primary amines and formalin under reflux (40–80°C) in methanol or ethanol, followed by crystallization using ethanol/water mixtures (4:1 v/v) to achieve yields >75% . Key steps include:
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency.
- Purification : Column chromatography or recrystallization from ethanol improves purity (>98% by HPLC) .
Q. How should researchers design experiments to resolve contradictions in spectral data for this compound?
- Case Study : Discrepancies in ¹H NMR signals (e.g., NH protons at δ 11.06–11.55 ppm vs. δ 8.63 ppm for aromatic protons) may arise from tautomerism or solvent effects.
- Resolution Strategy :
- Variable Temperature NMR : Assess dynamic equilibria (e.g., keto-enol tautomers) by collecting spectra at 25°C and 60°C .
- Deuterated Solvent Comparison : DMSO-d₆ vs. CDCl₃ can shift NH proton signals due to hydrogen bonding .
- HSQC/HMBC : Correlate ambiguous peaks with adjacent carbons to confirm assignments .
Advanced Research Questions
Q. What computational strategies are effective for predicting the biological targets of this compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., GSK-3β) or DNA topoisomerases. Prioritize binding pockets with hydrophobic residues (e.g., Leu132, Val135) that complement the thiazine ring .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å) .
Q. How can structure-activity relationship (SAR) studies be optimized for pyrimido[2,1-b][1,3]thiazine derivatives?
- Key Modifications :
- Indazole Substitution : Replace the 6-position indazole with 5-nitroindazole to enhance DNA intercalation (e.g., ΔTm = +4°C in thermal denaturation assays) .
- Methyl Group Positioning : 7-Methyl on the pyrimidone ring increases metabolic stability (t₁/₂ > 120 min in liver microsomes) .
- Experimental Design :
- Parallel Synthesis : Use Ugi or Suzuki-Miyaura reactions to generate analogs with varied R-groups (e.g., CF₃, Cl) .
- Biological Testing : Screen against cancer cell lines (e.g., MCF-7, HeLa) and measure apoptosis via Annexin V/PI staining .
Q. What are the best practices for analyzing conflicting biological activity data across studies?
- Root Causes : Variations in cell line models (e.g., HT-29 vs. HCT-116 for cytotoxicity) or assay conditions (e.g., serum concentration, incubation time).
- Mitigation :
- Standardized Protocols : Adopt CLSI guidelines for IC₅₀ determination (n ≥ 3 replicates) .
- Meta-Analysis : Use tools like RevMan to aggregate data from ≥5 independent studies and calculate pooled effect sizes .
Methodological Considerations
Q. How can AI-driven tools enhance the synthesis and optimization of this compound?
- Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
